

enalapril lag time absorption food effect administration

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Compound Focus: Enalapril

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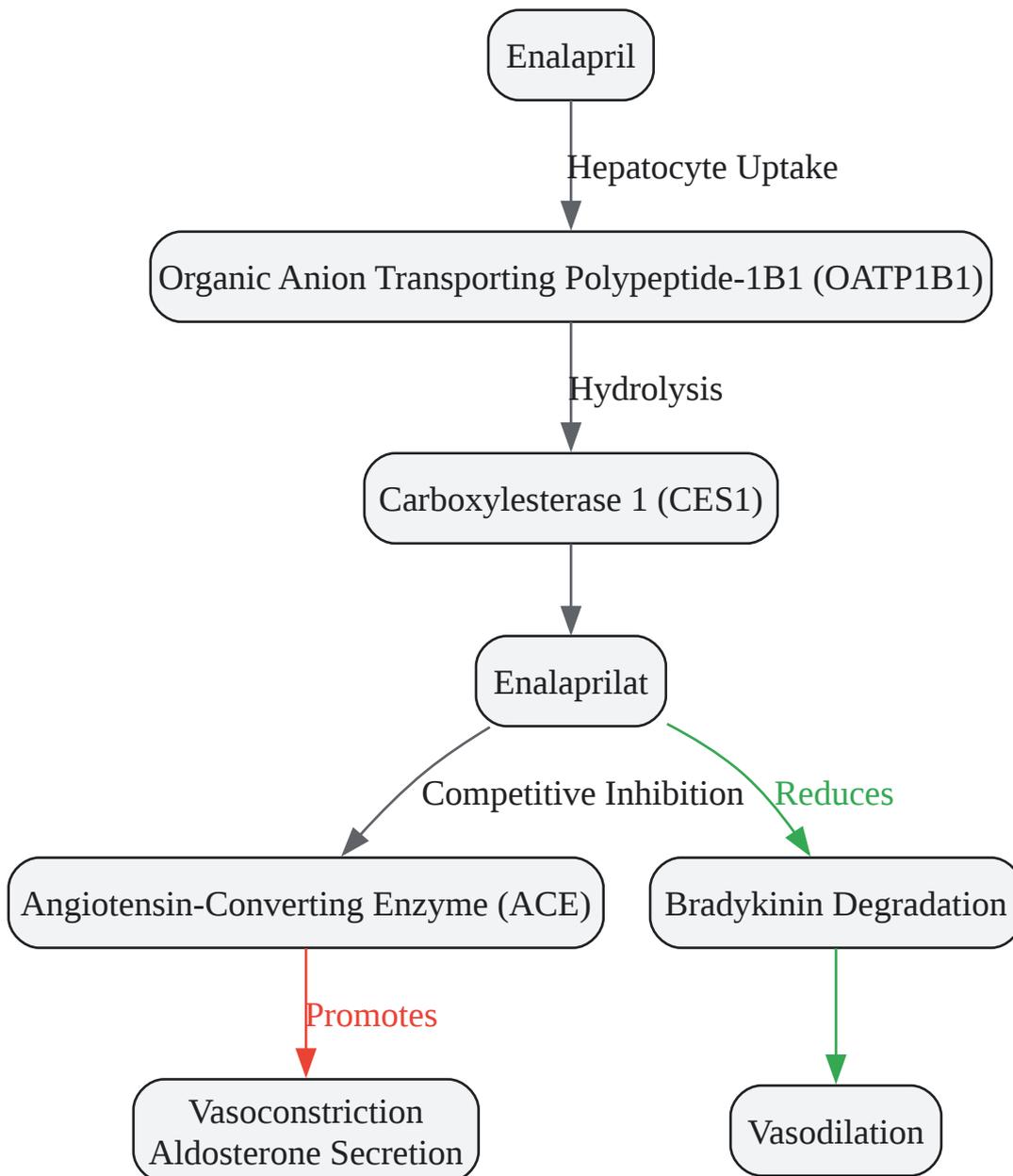
Enalapril Pharmacokinetic Profile

The table below summarizes the key quantitative data on **enalapril** absorption and metabolism:

Parameter	Enalapril	Enalaprilat (Active Metabolite)
Time to Peak Serum Concentration (T-max~)	Within ~1 hour [1] [2] [3]	3 to 4 hours after oral enalapril dose [2] [3]
Absorption Lag Time	Yes, observed in population PK models [4] [5]	---
Food Effect	No clinically significant impact on absorption [2] [6] [3]	---
Absolute Bioavailability	~60% [2] [3]	Poor when administered orally [2]
Metabolism	Hydrolyzed by carboxylesterase 1 (CES1) in hepatocytes [1] [2]	---

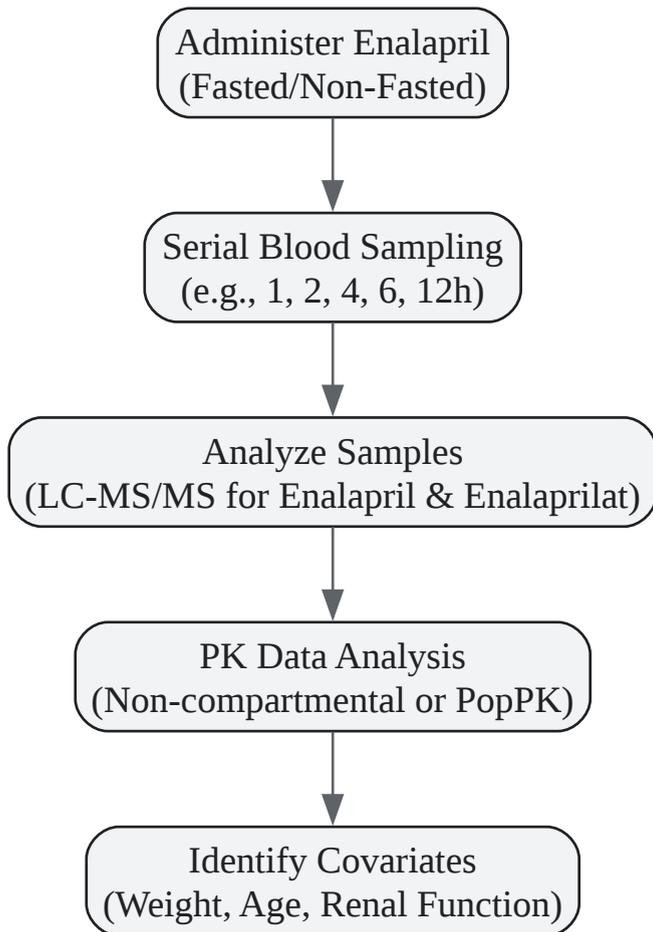
Enalapril Metabolic Pathway and Experimental Workflow

The metabolic pathway and a generalized experimental workflow for studying **enalapril** pharmacokinetics are visualized below.



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Enalapril is a prodrug activated in the liver to **enalaprilat**, which inhibits ACE to reduce vasoconstriction and increase vasodilatory bradykinins [1] [2] [3].



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A general workflow for **enalapril** PK studies involves serial blood sampling after dose administration to characterize the concentration-time profile of both parent drug and metabolite [4] [5] [7].

Detailed Experimental Protocols

For researchers aiming to replicate or design studies on **enalapril** pharmacokinetics, here are detailed methodologies based on recent clinical trials.

Population Pharmacokinetic (PopPK) Study Protocol

This methodology is based on the LENA studies, which characterized **enalapril** and **enalaprilat** PK in pediatric heart failure patients [4] [5].

- **Study Population:** ACE inhibitor-naive children (from birth to 6 years) with heart failure due to dilated cardiomyopathy or congenital heart disease [4] [5].
- **Dosing:** Administer **enalapril** orodispersible minitables (ODMT) using an age- and weight-dependent dosing regimen [4] [5].
- **Blood Sampling Strategy:** Collect sparse or rich serial blood samples. The LENA analysis used 173 **enalapril** and 268 **enalaprilat** serum concentrations from 34 subjects [4] [5].
- **Bioanalysis:** Quantify serum concentrations of **enalapril** and **enalaprilat** using validated high-performance liquid chromatography (HPLC) methods [7].
- **Data Analysis:**
 - Use non-linear mixed-effects modeling (e.g., NONMEM) for simultaneous analysis of **enalapril** and **enalaprilat** data [4] [5].
 - Implement a structural model, typically a one-compartment model for **enalapril** coupled with a one-compartment model for **enalaprilat**, incorporating an absorption lag time [4] [5].
 - Apply allometric scaling to account for the effect of body size on disposition parameters [4] [5].
 - Perform stepwise covariate modeling to test the influence of factors like age, weight, serum creatinine, and heart failure severity (e.g., Ross score) [4] [5].
- **Model Validation:** Validate the final PopPK model using nonparametric bootstrap analysis [4] [5].

Metabolomic Profiling Protocol for Treatment Response

This protocol is based on a study that investigated metabolic signatures in pediatric patients to understand variable responses to **enalapril** [7].

- **Study Groups:** Include pediatric heart failure patients on **enalapril** therapy and age- and sex-matched healthy controls. Define "responders" and "non-responders" based on changes in aldosterone levels after **enalapril** administration [7].
- **Sample Collection:** Collect serum samples from patients before **enalapril** administration and from healthy controls [7].
- **Metabolite Analysis:**
 - Use an untargeted, semi-quantitative direct-infusion high-resolution mass spectrometry (MS) approach with nano-electrospray ionization [7].
 - Prepare samples by extracting metabolites from a small volume of serum (e.g., 7.5 μ L) using methanol spiked with stable isotope-labeled internal standards [7].
- **Data Processing and Statistics:**
 - Process the raw MS data to identify unique metabolic features.

- Use both supervised and unsupervised learning algorithms to compare metabolic profiles between responders, non-responders, and healthy controls [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: Does food intake affect the bioavailability of enalapril, and should clinical studies be designed around fasting? No. The absorption of **enalapril** is **not significantly influenced by food** [2] [6] [3]. Therefore, study protocols do not require stringent fasting conditions, which can simplify clinical trial design and reflect real-world usage.

Q2: What is the "absorption lag time" for enalapril, and what is its clinical relevance? The absorption lag time is a delay between oral administration and the start of systemic absorption, which is accounted for in advanced population PK models [4] [5]. While it may not be critical for once-daily dosing, accurately characterizing it in PopPK models is essential for predicting the precise initial rise in drug concentration, which can be important for safety simulations in vulnerable, drug-naive populations.

Q3: What are the key covariates that significantly influence enalapril and enalaprilat pharmacokinetics? Recent PopPK analyses in children identified that, in addition to the well-known factors of body weight and renal function, **patient age** (impacting metabolic enzyme activity) and **heart failure severity** (e.g., Ross score) are clinically relevant covariates. These should be considered when designing dosing regimens for specific populations [4] [5].

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To cite this document: Smolecule. [enalapril lag time absorption food effect administration].

Smolecule, [2026]. [Online PDF]. Available at:

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